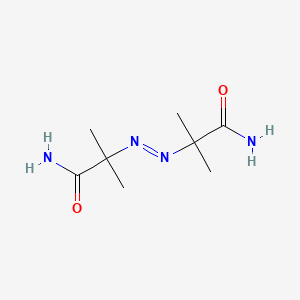
2,2'-Azobisisobutyramid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Azobisisobutyramid is an organic compound known for its role as a radical initiator in various chemical reactions. It is structurally characterized by the presence of an azo group (-N=N-) flanked by two isobutyramid groups. This compound is widely used in polymer chemistry and other industrial applications due to its ability to generate free radicals upon decomposition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobisisobutyramid typically involves the reaction of acetone cyanohydrin with hydrazine hydrate in an aqueous medium. This is followed by the oxidation of the intermediate 2,2’-hydrazobis-isobutyronitrile with hydrogen peroxide in an acidic medium, often in the presence of bromine or its compounds as catalysts . The process is carried out at controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 2,2’-Azobisisobutyramid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality. The final product is usually purified through crystallization and filtration techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobisisobutyramid primarily undergoes decomposition to form free radicals. These radicals can initiate various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Under certain conditions, it can be reduced to form hydrazine derivatives.
Substitution: The free radicals generated can participate in substitution reactions with other organic molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid and a catalyst like bromine.
Reduction: Hydrazine hydrate in an aqueous medium.
Substitution: Organic solvents like toluene, often at elevated temperatures.
Major Products
The major products formed from these reactions include various nitrile and hydrazine derivatives, which are useful intermediates in organic synthesis.
Scientific Research Applications
2,2’-Azobisisobutyramid has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, helping in the synthesis of various polymers and copolymers.
Biology: The compound is used in the study of radical-induced biological processes and as a tool to generate free radicals in biological systems.
Industry: It is used in the production of foamed plastics, adhesives, and other materials where controlled radical generation is required
Mechanism of Action
The primary mechanism of action of 2,2’-Azobisisobutyramid involves the decomposition of the azo group to form free radicals. This decomposition is typically initiated by heat or light, leading to the formation of two 2-cyano-2-propyl radicals and nitrogen gas. These radicals can then participate in various chemical reactions, including polymerization and other radical-induced processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(isobutyronitrile): Another commonly used radical initiator with similar applications in polymer chemistry.
Azobisisobutyronitrile: Known for its use in free-radical polymerizations and other radical-induced reactions.
Uniqueness
2,2’-Azobisisobutyramid is unique due to its specific structural features and the stability of the radicals it generates. Compared to other similar compounds, it offers better control over the radical generation process, making it highly valuable in precise chemical synthesis and industrial applications .
Properties
CAS No. |
3682-94-8 |
|---|---|
Molecular Formula |
C8H16N4O2 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-[(1-amino-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C8H16N4O2/c1-7(2,5(9)13)11-12-8(3,4)6(10)14/h1-4H3,(H2,9,13)(H2,10,14) |
InChI Key |
OALMZWNBNXQUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)N=NC(C)(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















